1-(2,5-dimethylphenyl)propan-1-amine
Description
Contextualization within Modern Organic Synthesis
The synthesis of phenylalkylamines, including 1-(2,5-dimethylphenyl)propan-1-amine (B1519573), is deeply rooted in established and evolving methodologies of modern organic synthesis. The primary routes to such compounds often involve the transformation of a corresponding ketone precursor. In the case of 1-(2,5-dimethylphenyl)propan-1-amine, the logical starting material would be 1-(2,5-dimethylphenyl)propan-1-one (B1273593).
One of the most prevalent methods for converting a ketone to a primary amine is reductive amination . This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the desired amine. researchgate.net Various reducing agents can be employed, with sodium cyanoborohydride being a classic choice for its selectivity. researchgate.net Modern catalytic approaches, often utilizing transition metals like palladium, platinum, or gold supported on materials such as titania or alumina, offer greener and more efficient alternatives. researchgate.net These catalytic systems can facilitate the reaction under milder conditions and with higher yields. researchgate.net
Another key aspect of the synthesis of chiral molecules like 1-(2,5-dimethylphenyl)propan-1-amine, which possesses a stereocenter at the first carbon of the propane (B168953) chain, is the control of stereochemistry. This can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries. Alternatively, a racemic mixture (a 50:50 mixture of both enantiomers) can be synthesized and then separated in a process known as chiral resolution . mdpi.comnih.gov This is commonly achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts. mdpi.comnih.gov These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.govnih.gov
| Synthetic Method | Description | Key Reagents/Catalysts |
| Reductive Amination | Conversion of a ketone to an amine via an imine intermediate. | Ammonia/Ammonium Acetate, NaBH3CN, H2/Pd/C, Au/TiO2. researchgate.net |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Chiral catalysts (e.g., Rhodium-based), chiral auxiliaries. |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Chiral resolving agents (e.g., (+)-tartaric acid), chiral HPLC columns. mdpi.comnih.govmdpi.com |
Significance of Substituted Phenylalkylamines in Advanced Chemical Research
The broader class of substituted phenylalkylamines is of immense importance in advanced chemical research, primarily due to their prevalence in biologically active molecules. mdpi.com The specific substitution pattern on the phenyl ring and the nature of the alkylamine side chain can dramatically influence the compound's pharmacological properties.
Phenylalkylamines are known to interact with a wide range of biological targets. For instance, many compounds within this class act as ligands for various receptors in the central nervous system, including serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com Structure-activity relationship (SAR) studies on substituted phenylalkylamines have been crucial in the development of therapeutics for neurological and psychiatric disorders. acs.org The 2,5-disubstituted pattern, in particular, is a feature of interest in medicinal chemistry. For example, 2,5-dimethoxyphenethylamines have been extensively studied for their potent effects on serotonin 5-HT2 receptors. nih.gov
Furthermore, the 2,5-dimethylphenyl scaffold itself has been identified as a valuable structural motif in the development of new antimicrobial agents. mdpi.com Research has shown that compounds incorporating this moiety can exhibit activity against a range of microorganisms, including drug-resistant bacteria. mdpi.com This suggests that the exploration of novel compounds with this scaffold, such as 1-(2,5-dimethylphenyl)propan-1-amine, could be a fruitful avenue for discovering new therapeutic leads. mdpi.com
Some phenylalkylamines also function as calcium channel blockers, a class of drugs used to treat cardiovascular conditions like hypertension. nih.gov The interaction of these molecules with calcium channels is highly dependent on their three-dimensional structure and substitution patterns. nih.gov
| Related Compound Class/Scaffold | Area of Research Significance | Example Application/Target |
| 2,5-Dimethoxyphenethylamines | Neuroscience, Medicinal Chemistry | Serotonin 5-HT2 Receptor Agonists. nih.gov |
| 2,5-Dimethylphenyl Derivatives | Antimicrobial Drug Discovery | Scaffolds for agents against multidrug-resistant pathogens. nih.govmdpi.com |
| General Phenylalkylamines | Cardiovascular Research, Medicinal Chemistry | Calcium Channel Blockers, CNS-active agents. acs.orgnih.gov |
Overview of Research Trajectories for 1-(2,5-Dimethylphenyl)propan-1-amine and Related Structures
While direct research on 1-(2,5-dimethylphenyl)propan-1-amine is sparse, the research trajectories for structurally related compounds provide a clear indication of its potential areas of investigation. A primary focus of research in this area is the systematic exploration of structure-activity relationships (SAR). This involves synthesizing a series of analogues with variations in the substitution pattern on the phenyl ring and modifications to the alkylamine side chain, and then evaluating how these changes affect their biological activity.
For a compound like 1-(2,5-dimethylphenyl)propan-1-amine, research would likely proceed along the following paths:
Synthesis of Analogues: The synthesis of a library of related compounds would be a logical first step. This could include moving the methyl groups to different positions on the phenyl ring, replacing them with other functional groups (e.g., halogens, methoxy (B1213986) groups), and altering the length or branching of the alkylamine chain.
Chiral Separation and Stereochemical Analysis: Given the presence of a chiral center, the separation of the racemic mixture into its constituent (R) and (S) enantiomers would be crucial. mdpi.com The biological activity of each enantiomer would then be assessed independently, as it is common for one enantiomer to be significantly more potent or to have a different pharmacological profile than the other. mdpi.com
Pharmacological Profiling: The synthesized compounds would be screened against a panel of biological targets to identify any potential therapeutic applications. Based on the activities of related structures, this screening would likely focus on CNS receptors (e.g., serotonin, dopamine, and adrenergic receptors) and ion channels (e.g., calcium channels). nih.govnih.gov The discovery of antimicrobial activity in other 2,5-dimethylphenyl-containing compounds also suggests that screening for antibacterial and antifungal properties would be a worthwhile endeavor. mdpi.com
Computational Modeling: Molecular modeling and computational chemistry are increasingly used to predict the binding of small molecules to their biological targets. These in silico methods can help to rationalize observed SAR data and guide the design of new, more potent, and selective analogues.
In essence, the research trajectory for 1-(2,5-dimethylphenyl)propan-1-amine and its relatives is emblematic of the modern drug discovery process, integrating synthetic chemistry, pharmacology, and computational science to explore the therapeutic potential of novel chemical entities.
Properties
CAS No. |
1018586-68-9 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.3 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 2,5 Dimethylphenyl Propan 1 Amine
Oxidative Transformations of the Amine Moiety
The primary amine group of 1-(2,5-dimethylphenyl)propan-1-amine (B1519573) can be oxidized to various nitrogen-containing functional groups, including imines, nitriles, and N-oxides, using a range of oxidative agents and catalytic systems.
The oxidation of primary amines is a fundamental transformation in organic synthesis. researchgate.net Depending on the reaction conditions and the catalyst employed, 1-(2,5-dimethylphenyl)propan-1-amine can be selectively converted to either an imine or a nitrile. The initial step in this oxidation is the formation of the corresponding imine, 1-(2,5-dimethylphenyl)propan-1-imine. This intermediate can then undergo further oxidation to yield the corresponding nitrile.
Catalytic systems involving transition metals like copper, ruthenium, or iron, often in the presence of a co-oxidant such as molecular oxygen or a nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), are commonly employed for these transformations. researchgate.net The choice of catalyst and reaction conditions allows for controlled oxidation, selectively favoring either the imine or the nitrile product. researchgate.net For instance, certain ruthenium-based catalysts can efficiently oxidize primary amines to nitriles using air as the oxidant. organic-chemistry.org
| Product | Reagents/Catalyst | Conditions | Expected Outcome |
| 1-(2,5-Dimethylphenyl)propan-1-imine | Mild Oxidant (e.g., MnO₂) | Aprotic Solvent, Room Temp. | Selective formation of the imine. |
| 1-(2,5-Dimethylphenyl)acetonitrile | Cu(I)/TEMPO/O₂ | Room Temperature | High yield of the corresponding nitrile. researchgate.net |
| 1-(2,5-Dimethylphenyl)acetonitrile | Ru/Al₂O₃, O₂ (or air) | Elevated Temperature | Efficient conversion to the nitrile. organic-chemistry.org |
This interactive table summarizes potential oxidative pathways to imines and nitriles.
While the term amine N-oxide strictly applies to the oxidation product of a tertiary amine, primary amines can be oxidized at the nitrogen atom to form related species. wikipedia.org The oxidation of 1-(2,5-dimethylphenyl)propan-1-amine would likely proceed through a hydroxylamine (B1172632) intermediate, N-(1-(2,5-dimethylphenyl)propyl)hydroxylamine. Further oxidation of the hydroxylamine can lead to the formation of a nitroso compound and subsequently a nitro compound, 1-nitro-1-(2,5-dimethylphenyl)propane.
Reagents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) are typically used for the N-oxidation of amines. The synthesis of stable N-oxides from primary amines is challenging, as they are often reactive intermediates that undergo further transformations. researchgate.net For example, the synthesis of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a spin trap, involves the cyclization of a nitro-aldehyde intermediate, highlighting a synthetic route that proceeds through N-oxidized species. nih.gov
| Product | Reagent | Conditions | Expected Outcome |
| N-(1-(2,5-Dimethylphenyl)propyl)hydroxylamine | H₂O₂ | Controlled pH and temperature | Formation of the hydroxylamine intermediate. |
| 1-Nitro-1-(2,5-dimethylphenyl)propane | Peroxy Acid (e.g., m-CPBA) | Stepwise oxidation | Formation of the nitro compound via hydroxylamine. |
This interactive table outlines the formation of N-oxidized species.
Reductive Transformations of the Amine Group
The primary amine of 1-(2,5-dimethylphenyl)propan-1-amine can be converted into more substituted secondary and tertiary amines through reductive amination.
Reductive amination, also known as reductive alkylation, is a versatile method for synthesizing secondary and tertiary amines. organic-chemistry.org This process involves the reaction of 1-(2,5-dimethylphenyl)propan-1-amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine. The reaction can be repeated with another equivalent of an aldehyde or ketone to yield a tertiary amine.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. koreascience.kr Catalytic hydrogenation is also an effective method. The synthesis of N,N-dimethylated tertiary amines, for instance, can be achieved by reacting a primary amine with formaldehyde (B43269) in the presence of a reducing agent. koreascience.kr
| Target Amine | Reagents | Reducing Agent | Expected Outcome |
| Secondary Amine | Aldehyde or Ketone (1 eq.) | NaBH₃CN or H₂/Catalyst | Selective formation of the N-alkylated product. organic-chemistry.org |
| Tertiary Amine | Aldehyde or Ketone (2 eq.) | NaBH₃CN or H₂/Catalyst | Formation of the N,N-dialkylated product. |
| N,N-Dimethyl-1-(2,5-dimethylphenyl)propan-1-amine | Formaldehyde (excess) | NaBH₄ | Efficient synthesis of the dimethylated tertiary amine. koreascience.kr |
This interactive table details pathways for converting the primary amine to secondary and tertiary amines.
Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring
The dimethylphenyl ring in 1-(2,5-dimethylphenyl)propan-1-amine is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methyl groups. The 1-aminopropyl group is also an activating ortho-, para-director, although its directing effect can be influenced by protonation under acidic reaction conditions.
In electrophilic halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst), the incoming electrophile will be directed to the positions most activated by the substituents. The two methyl groups at positions 2 and 5 strongly activate the ring. The methyl group at C2 directs to positions 3 and 6 (ortho) and 4 (para). The methyl group at C5 directs to positions 4 and 6 (ortho) and 2 (para). The 1-aminopropyl group at C1 is an ortho, para-director, activating positions 6 and (to a lesser extent, due to sterics) 2.
The positions at C4 and C6 are doubly activated by the ortho and para relationships to the two methyl groups, making them the most probable sites for substitution. Position C3 is only activated by one methyl group. Therefore, halogenation is expected to occur preferentially at the C4 or C6 positions, leading to a mixture of regioisomers. The regioselectivity can be influenced by the specific halogen and reaction conditions. This is analogous to the nitration of 2,5-dimethoxyphenyl derivatives, where substitution occurs at the activated position para to a methoxy (B1213986) group.
| Reaction | Reagents | Major Product(s) | Rationale |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2,5-dimethylphenyl)propan-1-amine and 1-(6-Bromo-2,5-dimethylphenyl)propan-1-amine | Substitution at the C4 and C6 positions, which are electronically activated by both methyl groups. |
| Chlorination | Cl₂, AlCl₃ | 1-(4-Chloro-2,5-dimethylphenyl)propan-1-amine and 1-(6-Chloro-2,5-dimethylphenyl)propan-1-amine | Similar to bromination, substitution occurs at the most nucleophilic sites on the aromatic ring. |
This interactive table predicts the outcomes of halogenation reactions.
Nitration and Sulfonation Studies
The chemical literature lacks specific studies on the nitration and sulfonation of 1-(2,5-dimethylphenyl)propan-1-amine. However, the reactivity of the substituted benzene (B151609) ring can be predicted based on the principles of electrophilic aromatic substitution. The two methyl groups at positions 2 and 5 are ortho, para-directing and activating. The propan-1-amine group is also generally considered activating and ortho, para-directing.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring would likely occur at the positions most activated by the existing substituents and least sterically hindered. The potential positions for nitration are C4 and C6. Given the steric bulk of the propan-1-amine group and the adjacent methyl group at C2, the C6 position is a highly probable site for substitution. The reaction would typically be carried out using a mixture of nitric acid and sulfuric acid.
Sulfonation: Similarly, sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The directing effects of the substituents would again favor substitution at the C4 and C6 positions. The product, 2,5-dimethylbenzenesulfonic acid, is a known compound. nih.gov The specific outcome of sulfonating the target molecule would depend on reaction conditions such as temperature and concentration of the acid.
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group of 1-(2,5-dimethylphenyl)propan-1-amine is a key site for nucleophilic reactions, allowing for the synthesis of a wide range of derivatives.
Acylation and Alkylation Reactions
Acylation: Primary amines readily undergo acylation with reagents like acid chlorides, anhydrides, or esters to form amides. byjus.comyoutube.com This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. youtube.com For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(1-(2,5-dimethylphenyl)propyl)acetamide. The basicity of the amine, which is influenced by the electron-donating methyl groups on the aromatic ring, facilitates this reaction. reddit.com
Alkylation: The nitrogen atom of the primary amine can also act as a nucleophile in alkylation reactions with alkyl halides. wikipedia.org This process can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgnih.gov However, selective mono-alkylation can be achieved under specific conditions, for example, through reductive amination or by using specialized catalytic systems. nih.govacs.org Chiral primary amines can be alkylated while retaining the stereochemistry at the chiral center under certain catalytic conditions. acs.orgresearchgate.net
Table 1: Predicted Products of Acylation and Alkylation Reactions
| Reactant | Reagent | Predicted Product | Reaction Type |
|---|---|---|---|
| 1-(2,5-dimethylphenyl)propan-1-amine | Acetyl chloride | N-(1-(2,5-dimethylphenyl)propyl)acetamide | Acylation |
| 1-(2,5-dimethylphenyl)propan-1-amine | Methyl iodide | N-methyl-1-(2,5-dimethylphenyl)propan-1-amine | Alkylation |
| 1-(2,5-dimethylphenyl)propan-1-amine | Benzyl bromide | N-benzyl-1-(2,5-dimethylphenyl)propan-1-amine | Alkylation |
Condensation Reactions
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgyoutube.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction of 1-(2,5-dimethylphenyl)propan-1-amine with an aldehyde or ketone would result in a new compound containing a carbon-nitrogen double bond. The stability of the resulting imine can vary, and they can be sensitive to hydrolysis. libretexts.org These reactions are fundamental in various synthetic pathways. nih.govresearchgate.net
Table 2: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Predicted Product | Product Class |
|---|---|---|---|
| 1-(2,5-dimethylphenyl)propan-1-amine | Benzaldehyde | N-(1-(2,5-dimethylphenyl)propyl)benzenecarboximine | Imine (Schiff Base) |
| 1-(2,5-dimethylphenyl)propan-1-amine | Acetone (B3395972) | N-(1-(2,5-dimethylphenyl)propyl)propan-2-imine | Imine (Schiff Base) |
Stereoselective Metabolic Transformations: Methodological Investigations
The metabolism of xenobiotics like 1-(2,5-dimethylphenyl)propan-1-amine often involves stereoselective processes, where the two enantiomers of the chiral compound are metabolized at different rates and through different pathways.
In Vitro Biotransformation Studies on Enantiomers
While direct in vitro studies on 1-(2,5-dimethylphenyl)propan-1-amine are not available, research on analogous amphetamine-type compounds provides significant insights. The metabolism of such compounds is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a major role. nih.gov
Common metabolic pathways for amphetamine analogues include:
Aromatic hydroxylation: Introduction of a hydroxyl group onto the phenyl ring, often at the para position. nih.govnih.gov
N-dealkylation: Removal of alkyl groups from the nitrogen atom. nih.gov
Oxidative deamination: Conversion of the amine to a ketone.
Chiral Analytical Methodologies for Metabolite Identification
The identification and quantification of the enantiomers of a chiral drug and its metabolites are crucial for understanding its pharmacokinetics and pharmacodynamics. Various analytical techniques are employed for this purpose.
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for separating enantiomers. restek.comnih.gov Polysaccharide-based CSPs are particularly effective for the separation of amine enantiomers. researchgate.netyakhak.orgmdpi.com The choice of mobile phase and additives is critical for achieving optimal separation. researchgate.net Gas chromatography (GC) with a chiral column can also be used, often after derivatization of the analytes. dshs-koeln.de
Mass Spectrometry (MS): Coupling chiral chromatography with mass spectrometry (LC-MS or GC-MS) provides both separation and structural identification of the metabolites. nih.govmdpi.com Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity for detecting low concentrations of metabolites in biological matrices like urine and plasma. nih.govnih.govnih.gov Derivatization with chiral reagents can also be employed to form diastereomers that can be separated on a non-chiral column. nih.govnih.govacs.org
Table 3: Chiral Analytical Techniques for Amine Metabolites
| Technique | Principle | Application | References |
|---|---|---|---|
| Chiral HPLC-UV/FL | Separation of enantiomers on a chiral stationary phase with UV or fluorescence detection. | Quantification of enantiomeric purity. | yakhak.org |
| Chiral LC-MS/MS | Separation of enantiomers followed by mass spectrometric detection for identification and quantification. | Comprehensive metabolite profiling in biological samples. | nih.govnih.govnih.gov |
| Chiral GC-MS | Separation of volatile enantiomers (often derivatized) by gas chromatography with mass spectrometric detection. | Analysis of amphetamine-type stimulants and their metabolites. | nih.govdshs-koeln.demdpi.com |
| Derivatization with Chiral Reagents | Formation of diastereomers that can be separated by non-chiral chromatography. | Indirect chiral separation and analysis. | nih.govnih.govacs.org |
Advanced Analytical Characterization Techniques for Structural Elucidation of 1 2,5 Dimethylphenyl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(2,5-dimethylphenyl)propan-1-amine (B1519573), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 1-(2,5-dimethylphenyl)propan-1-amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by shielding and deshielding effects from adjacent functional groups. The multiplicity of each signal, governed by spin-spin coupling with neighboring non-equivalent protons, provides valuable information about the connectivity of the carbon skeleton.
The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the disubstituted benzene (B151609) ring. The aliphatic region will contain signals for the methine proton of the aminopropyl chain, the methylene (B1212753) protons, the terminal methyl group, and the two methyl groups attached to the aromatic ring. The protons of the primary amine group (NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Predicted ¹H NMR Data for 1-(2,5-dimethylphenyl)propan-1-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H (3,4,6) | 6.9 - 7.2 | Multiplet | - | 3H |
| CH-NH₂ | ~ 3.8 - 4.2 | Triplet | ~ 6.8 | 1H |
| Ar-CH₃ (2,5) | ~ 2.2 - 2.4 | Singlet | - | 6H |
| CH₂ | ~ 1.6 - 1.8 | Multiplet | - | 2H |
| NH₂ | 1.0 - 2.5 | Broad Singlet | - | 2H |
| CH₂-CH₃ | ~ 0.9 | Triplet | ~ 7.4 | 3H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of 1-(2,5-dimethylphenyl)propan-1-amine, each unique carbon atom will appear as a single line. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
The spectrum is expected to show six distinct signals in the aromatic region for the carbons of the dimethylphenyl group and several signals in the aliphatic region for the propan-1-amine side chain and the two aromatic methyl groups. The carbon atom attached to the nitrogen (the benzylic carbon) will be shifted downfield compared to the other aliphatic carbons due to the electronegativity of the nitrogen atom.
Predicted ¹³C NMR Data for 1-(2,5-dimethylphenyl)propan-1-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (Quaternary, C1) | ~ 140 - 142 |
| Aromatic C (Quaternary, C2, C5) | ~ 134 - 136 |
| Aromatic C (CH, C3, C4, C6) | ~ 125 - 130 |
| CH-NH₂ | ~ 55 - 60 |
| CH₂ | ~ 25 - 30 |
| Ar-CH₃ (2,5) | ~ 20 - 22 |
| CH₂-CH₃ | ~ 10 - 12 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methine proton of the aminopropyl chain and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons, confirming the propan-1-amine chain sequence.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the definitive assignment of each protonated carbon by correlating the proton signals with their attached carbon signals. For example, the proton signal around 4.0 ppm would correlate with the carbon signal around 58 ppm, confirming the CH-NH₂ group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, the protons of the aromatic methyl groups would show correlations to the quaternary aromatic carbons C2 and C5, as well as to the adjacent aromatic CH carbons.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information.
For 1-(2,5-dimethylphenyl)propan-1-amine, the molecular ion peak is expected at an m/z corresponding to its molecular weight. The most characteristic fragmentation pathway for amines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable, resonance-stabilized benzylic iminium ion.
Predicted Key Fragments in the EI-MS of 1-(2,5-dimethylphenyl)propan-1-amine
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |
| 148 | [C₁₀H₁₄N]⁺ | α-cleavage (loss of C₂H₅ radical) |
| 119 | [C₉H₁₁]⁺ | Benzylic cation (loss of CH₂NH₂) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Note: The relative intensities of the peaks can vary with the instrument conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. mdpi.com In ESI-MS, the analyte is ionized directly from solution, typically resulting in minimal fragmentation. For a basic compound like 1-(2,5-dimethylphenyl)propan-1-amine, analysis in positive ion mode would predominantly yield the protonated molecule, [M+H]⁺.
The primary advantage of ESI-MS is its ability to provide a very accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule, which is a powerful tool for confirming its identity. The expected accurate mass of the protonated molecule would be calculated from the sum of the exact masses of its constituent atoms.
Expected Ion in ESI-MS of 1-(2,5-dimethylphenyl)propan-1-amine
| Ion | Formula | Calculated Monoisotopic Mass (m/z) |
| [M+H]⁺ | [C₁₂H₂₀N]⁺ | 178.1596 |
This accurate mass measurement, in conjunction with the data from NMR and EI-MS, provides a comprehensive and definitive structural characterization of 1-(2,5-dimethylphenyl)propan-1-amine.
High Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. youtube.com By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. youtube.com This technique is crucial in the initial stages of characterizing a newly synthesized compound like 1-(2,5-dimethylphenyl)propan-1-amine.
For 1-(2,5-dimethylphenyl)propan-1-amine (C₁₁H₁₇N), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry are commonly used for this purpose. acs.org The high resolution allows for the differentiation of the target compound from other potential isobaric (same nominal mass) impurities.
Expected High-Resolution Mass Spectrometry Data for 1-(2,5-Dimethylphenyl)propan-1-amine
| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₁H₁₇N | 163.1361 |
| [M+H]⁺ | C₁₁H₁₈N⁺ | 164.1439 |
| [M+Na]⁺ | C₁₁H₁₇NNa⁺ | 186.1258 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wisc.edu It is a cornerstone for the analysis of volatile and semi-volatile compounds. In the context of 1-(2,5-dimethylphenyl)propan-1-amine, GC would separate the compound from any impurities or starting materials, after which the mass spectrometer would provide information on its molecular weight and structural fragments.
Upon entering the mass spectrometer, the molecule is typically ionized by electron impact (EI), which causes it to fragment in a reproducible manner. whitman.edu The resulting fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification. For primary amines like 1-(2,5-dimethylphenyl)propan-1-amine, a characteristic fragmentation is α-cleavage (cleavage of the bond adjacent to the nitrogen atom). miamioh.edu The most significant α-cleavage would involve the loss of an ethyl group, leading to a prominent fragment ion. Another key principle, the "nitrogen rule," states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. whitman.edu
Expected Major Fragmentation Ions for 1-(2,5-Dimethylphenyl)propan-1-amine in GC-MS (Electron Ionization)
| m/z | Proposed Fragment | Structure of Fragment |
| 163 | Molecular Ion [M]⁺ | [C₁₁H₁₇N]⁺ |
| 134 | [M - C₂H₅]⁺ | [C₉H₁₂N]⁺ |
| 119 | [C₉H₁₁]⁺ | [C₆H₃(CH₃)₂CH₂]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the presence of certain functional groups in a molecule. wpmucdn.com
For 1-(2,5-dimethylphenyl)propan-1-amine, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its primary amine and substituted aromatic ring structure. As a primary amine, it should exhibit two N-H stretching bands. libretexts.orgorgchemboulder.com The aromatic ring will produce characteristic C-H and C=C stretching vibrations, and the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane bending bands, can provide clues about the 1,2,4-trisubstitution pattern of the benzene ring. wpmucdn.com
Expected FT-IR Absorption Bands for 1-(2,5-Dimethylphenyl)propan-1-amine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Alkyl (propyl and methyl) |
| 1580 - 1650 | N-H bend (scissoring) | Primary Amine |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1000 - 1350 | C-N stretch | Aryl Amine |
| 665 - 910 | N-H wag | Primary Amine |
| ~800-880 | C-H out-of-plane bend | 1,2,4-Trisubstituted Aromatic |
X-ray Diffraction Analysis
Single Crystal X-ray Crystallography for Absolute Configuration Determination
The analysis of a single crystal of an enantiomerically pure salt (e.g., with a chiral acid) or the use of anomalous dispersion effects can lead to the unambiguous assignment of the molecule's stereochemistry. nih.gov This is a critical piece of information in pharmaceutical sciences, where different enantiomers can have vastly different biological activities. The crystallographic data would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. researchgate.net
Hypothetical Crystallographic Data Table for an Enantiomer of 1-(2,5-Dimethylphenyl)propan-1-amine
| Parameter | Value |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁) |
| a (Å) | (Hypothetical Value) |
| b (Å) | (Hypothetical Value) |
| c (Å) | (Hypothetical Value) |
| α (°) | 90 |
| β (°) | (Hypothetical Value) |
| γ (°) | 90 |
| Volume (ų) | (Hypothetical Value) |
| Z | (e.g., 2) |
| Absolute Configuration | (e.g., S) |
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. americanpharmaceuticalreview.com Unlike single-crystal XRD, PXRD is performed on a polycrystalline powder. Each crystalline solid has a unique X-ray powder pattern, which serves as a "fingerprint." americanpharmaceuticalreview.com
In the context of 1-(2,5-dimethylphenyl)propan-1-amine, which is often prepared and handled as a salt (e.g., hydrochloride), PXRD is crucial for studying polymorphism. rigaku.com Polymorphs are different crystalline forms of the same compound, which can have different physical properties such as solubility and stability. rigaku.com By comparing the PXRD patterns of different batches or samples prepared under various conditions (e.g., different solvents, temperatures), one can identify the presence of different polymorphs. americanpharmaceuticalreview.com The absence of sharp peaks, and the presence of a broad "halo," would indicate that the material is amorphous. americanpharmaceuticalreview.com
Chromatographic and Separative Methodologies
Chromatographic techniques are indispensable for the analysis of 1-(2,5-dimethylphenyl)propan-1-amine, providing critical data on its purity and chiral nature. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve distinct but complementary roles in its analytical characterization.
High Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds like 1-(2,5-dimethylphenyl)propan-1-amine. mdpi.comjiangnan.edu.cn Given that the compound possesses a chiral center at the benzylic carbon bearing the amine group, separating its enantiomers is crucial for understanding its stereospecific properties.
The separation of these enantiomers is typically achieved using chiral stationary phases (CSPs). mdpi.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for resolving a wide range of chiral amines. yakhak.orgnih.gov For instance, columns based on cellulose tris(3,5-dimethylphenylcarbamate) have proven effective in separating enantiomers of various compounds under both normal-phase and reversed-phase conditions. semanticscholar.orgnih.gov The separation mechanism on such CSPs involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects between the analyte and the chiral selector. semanticscholar.org
For the analysis of 1-(2,5-dimethylphenyl)propan-1-amine, a method would be developed to quantify its purity by separating it from any starting materials, by-products, or degradation products. Subsequently, a chiral HPLC method would be employed to determine the enantiomeric excess. This involves injecting the racemic or enantiomerically-enriched sample onto a suitable chiral column and integrating the peak areas of the two eluting enantiomers. The enantiomeric excess is then calculated from these areas. The choice of mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol, is optimized to achieve baseline separation. yakhak.org
Table 1: Illustrative HPLC Parameters for Chiral Separation of Amines
| Parameter | Condition | Purpose |
|---|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides a chiral environment for enantiomeric recognition and separation. nih.govnih.gov |
| Mobile Phase | Hexane/2-Propanol/Diethylamine (90:10:0.1, v/v/v) | Eluent system to carry the sample through the column; the amine modifier improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences resolution and analysis time. |
| Detection | UV at 254 nm | Allows for the visualization and quantification of the eluting compounds. |
| Column Temp. | 25 °C | Maintained constant to ensure reproducible retention times and separation. nih.gov |
| Injection Vol. | 10 µL | The amount of sample introduced into the HPLC system. |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used primarily for the qualitative monitoring of chemical reactions, such as the synthesis of 1-(2,5-dimethylphenyl)propan-1-amine. adrona.lv Its key advantage lies in the ability to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of the product. adrona.lv
In a typical synthesis, such as a reductive amination starting from 2,5-dimethylbenzaldehyde (B165460) and a suitable amine source, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate, often silica (B1680970) gel or alumina, is then developed in a chamber containing an appropriate solvent system (eluent). ram-nath.com The choice of eluent is critical to achieve differential migration of the starting materials, intermediates, and the final product based on their polarity.
After development, the plate is visualized, commonly under UV light, where UV-active compounds like the aromatic 1-(2,5-dimethylphenyl)propan-1-amine appear as dark spots on a fluorescent background. adrona.lv The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product signify a successful conversion.
Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction
| Compound | Function | Hypothetical Rf Value* | Observation |
|---|---|---|---|
| 2,5-Dimethylbenzaldehyde | Starting Material | 0.65 | Spot diminishes over time. |
| 1-(2,5-Dimethylphenyl)propan-1-amine | Product | 0.30 | Spot appears and intensifies over time. |
| Reaction Mixture (Final) | Analysis | - | Shows a prominent product spot and minimal or no starting material spots. |
\Rf values are dependent on the specific TLC plate and eluent system (e.g., Ethyl Acetate/Hexane, 3:7) and are for illustrative purposes.*
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For a novel or synthesized compound like 1-(2,5-dimethylphenyl)propan-1-amine, this analysis is crucial for confirming its molecular formula.
The most common method for determining the elemental composition of organic compounds is combustion analysis. In this procedure, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.
The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₁₁H₁₇N. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the assigned molecular formula and supports the structural elucidation of the compound.
Table 3: Theoretical Elemental Composition of 1-(2,5-Dimethylphenyl)propan-1-amine
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 81.92% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 10.63% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.70% |
| Total | C₁₁H₁₇N | - | - | 163.264 | 100.00% |
Compound Index
Computational and Theoretical Investigations of 1 2,5 Dimethylphenyl Propan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of molecules. These methods are instrumental in predicting geometries, spectroscopic characteristics, and reactivity descriptors.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a broad range of chemical systems. DFT calculations could provide a comprehensive understanding of the three-dimensional structure and electronic properties of 1-(2,5-dimethylphenyl)propan-1-amine (B1519573).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap generally suggests higher reactivity. For 1-(2,5-dimethylphenyl)propan-1-amine, a HOMO-LUMO analysis would identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its potential chemical interactions.
A hypothetical data table for such an analysis would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
A hypothetical data table for these properties would be:
| Property | Calculated Value |
| Dipole Moment (Debye) | Data not available |
| Mean Polarizability (a.u.) | Data not available |
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, specific peaks in an experimental spectrum can be assigned to the vibrations of particular functional groups within the molecule. For 1-(2,5-dimethylphenyl)propan-1-amine, this would allow for the identification of characteristic stretching and bending modes of the amine group, the propyl chain, and the dimethylphenyl ring. nih.govnih.gov
A hypothetical data table for key vibrational frequencies would appear as follows:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Data not available |
| Aromatic C-H Stretch | Data not available |
| Aliphatic C-H Stretch | Data not available |
| C-N Stretch | Data not available |
| Aromatic C=C Stretch | Data not available |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is crucial for understanding hyperconjugative and intramolecular charge transfer interactions. An NBO analysis of 1-(2,5-dimethylphenyl)propan-1-amine would reveal the nature of the chemical bonds, the hybridization of atoms, and the stabilizing effects of electron delocalization.
Molecular Modeling and Simulation Studies
Beyond the quantum chemical calculations on a single molecule, molecular modeling and simulation studies can provide insights into the behavior of a larger ensemble of molecules. These studies are essential for understanding the bulk properties of a substance, such as its behavior in different solvents or its interaction with other molecules. However, no specific molecular modeling or simulation studies for 1-(2,5-dimethylphenyl)propan-1-amine have been reported in the available literature.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 1-(2,5-dimethylphenyl)propan-1-amine involves identifying the stable arrangements of its atoms and the energy barriers between them. The molecule possesses several rotatable bonds, including the C-C bond of the propyl chain and the C-N bond, leading to a complex potential energy surface.
Theoretical methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3, are employed to explore this landscape. researchgate.net By systematically rotating the dihedral angles of the key bonds and calculating the corresponding energy, a potential energy surface map can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.
For 1-(2,5-dimethylphenyl)propan-1-amine, the orientation of the propan-1-amine group relative to the 2,5-dimethylphenyl ring is of particular interest. Steric hindrance between the methyl groups on the phenyl ring and the ethyl group on the chiral carbon will significantly influence the preferred conformations. The analysis would likely reveal a set of low-energy conformers where steric clashes are minimized.
Table 1: Hypothetical Relative Energies of Stable Conformers of 1-(2,5-Dimethylphenyl)propan-1-amine
| Conformer | Dihedral Angle (Car-Car-Cα-N) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | -150 | 0.00 | 65.2 |
| 2 | -60 | 1.25 | 20.5 |
| 3 | 90 | 2.50 | 14.3 |
Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations.
Intermolecular Interaction Studies (e.g., hydrogen bonding, non-covalent interactions)
The way 1-(2,5-dimethylphenyl)propan-1-amine interacts with itself and with other molecules is governed by a variety of non-covalent forces. The primary amine group is a key player in these interactions, capable of acting as both a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking and C-H···π interactions.
Reactivity and Selectivity Prediction through Computational Chemistry
Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules, providing insights into how they will behave in chemical reactions.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are a concept within Density Functional Theory that helps to identify the most reactive sites in a molecule. researchgate.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The site where the Fukui function is largest for the addition of an electron is the most likely site for a nucleophilic attack, while the site where it is largest for the removal of an electron is the most susceptible to an electrophilic attack. researchgate.net
For 1-(2,5-dimethylphenyl)propan-1-amine, the Fukui function analysis would likely indicate that the nitrogen atom of the amine group is the primary nucleophilic site, due to the presence of its lone pair of electrons. The aromatic ring would contain the primary electrophilic sites, particularly the carbon atoms that are not substituted with methyl groups.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. nih.govwalisongo.ac.id Green and yellow represent regions of intermediate potential. researchgate.net
An MEP map of 1-(2,5-dimethylphenyl)propan-1-amine would show a region of intense negative potential (red) around the nitrogen atom of the amine group, confirming it as the primary site for interaction with electrophiles. mdpi.com The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them sites for hydrogen bonding. The aromatic ring would display a more complex potential distribution, with the π-system creating a region of negative potential above and below the plane of the ring, while the ring carbons and hydrogens would show varying degrees of positive potential.
Table 2: Predicted Molecular Electrostatic Potential Values at Key Atomic Sites of 1-(2,5-Dimethylphenyl)propan-1-amine
| Atomic Site | Predicted MEP (a.u.) | Reactivity Implication |
|---|---|---|
| Nitrogen (Amine) | -0.05 | Nucleophilic Center |
| Amine Hydrogens | +0.03 | Electrophilic Center / H-bond donor |
| Aromatic C-H | +0.01 | Weakly Electrophilic |
| Aromatic π-system | -0.02 | Site for π-stacking |
Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations.
Theoretical Prediction of Optical and Electronic Properties
Computational methods are also invaluable for predicting the optical and electronic properties of molecules, which are of interest for applications in materials science and optoelectronics.
Non-Linear Optical (NLO) Property Assessment (e.g., Hyperpolarizability)
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is the basis for technologies such as frequency doubling and optical switching. The NLO response of a molecule is related to its hyperpolarizability (β). Molecules with large hyperpolarizability values are good candidates for NLO materials.
Theoretical calculations can predict the hyperpolarizability of 1-(2,5-dimethylphenyl)propan-1-amine. The presence of an electron-donating amine group attached to a π-conjugated aromatic system can lead to significant NLO properties. The charge transfer from the amine group to the phenyl ring upon excitation by light can result in a large change in the dipole moment, which is a key factor for a high hyperpolarizability value. Computational studies would involve calculating the static and frequency-dependent hyperpolarizabilities to assess the NLO potential of this compound. researchgate.net
Applications of 1 2,5 Dimethylphenyl Propan 1 Amine As a Versatile Synthetic Intermediate in Chemical Research
Potential as a Building Block in Complex Organic Synthesis
While direct evidence is scarce, the chemical nature of 1-(2,5-dimethylphenyl)propan-1-amine (B1519573) suggests potential, yet currently undocumented, utility as a synthetic intermediate. Primary amines are a fundamental functional group in organic chemistry, known to participate in a wide array of chemical transformations.
Hypothetical Role as a Precursor for Advanced Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. digitellinc.com Generally, primary amines are key precursors for the synthesis of various heterocyclic systems such as pyridines, pyrimidines, pyrroles, and imidazoles through condensation and cyclization reactions. mdpi.com For instance, primary amines can react with dicarbonyl compounds in the Paal-Knorr pyrrole (B145914) synthesis or with other suitable reagents to form a variety of heterocyclic rings. mdpi.com However, no specific studies have been published detailing the use of 1-(2,5-dimethylphenyl)propan-1-amine in the synthesis of such advanced heterocyclic compounds.
Theoretical Intermediates for Polymeric Materials and Specialty Chemicals
Substituted phenethylamines can be incorporated into polymer structures to impart specific properties. wikipedia.org The amine functionality allows for the formation of polyamides, polyimines, and other polymers through reactions with appropriate comonomers. The 2,5-dimethylphenyl group would influence the physical and chemical properties of such materials, potentially enhancing thermal stability or solubility in organic solvents. However, the use of 1-(2,5-dimethylphenyl)propan-1-amine as an intermediate for polymeric materials or specialty chemicals is not described in the reviewed literature.
Speculative Role in Materials Chemistry Research
The application of specific amines in materials science is an active area of research. However, the role of 1-(2,5-dimethylphenyl)propan-1-amine in this field remains to be explored and documented.
Development of Optoelectronic Materials
The development of organic optoelectronic materials often involves the incorporation of specific chromophores and electronically active moieties. While some aromatic amines are investigated for their nonlinear optical (NLO) properties, there is no available data to suggest that 1-(2,5-dimethylphenyl)propan-1-amine or its derivatives have been studied for such applications.
Chemical Probe Development for Mechanistic Studies (non-biological)
Chemical probes are small molecules designed to interact with and report on a specific chemical environment or reaction mechanism. The primary amine group of 1-(2,5-dimethylphenyl)propan-1-amine serves as a key functional handle for the attachment of various reporter or reactive groups, which is a fundamental step in the synthesis of chemical probes.
The amine can readily undergo a variety of chemical transformations, such as acylation, alkylation, and sulfonylation, to introduce moieties that can be detected or can react with other molecules in a specific manner. For instance, the amine could be acylated with a molecule containing a fluorescent tag, such as a coumarin (B35378) or fluorescein (B123965) derivative, to create a fluorescent probe. Such a probe could then be used to study reaction kinetics or to visualize the localization of certain chemical species in non-biological systems, for example, within porous materials or on catalytic surfaces.
Furthermore, the amine can be functionalized with a photoreactive group, like a benzophenone (B1666685) or an azide, to generate a photoaffinity labeling probe. These probes, upon photoactivation, can form a covalent bond with nearby molecules, allowing for the identification of interacting partners in a chemical mixture or on a material's surface. The 2,5-dimethylphenyl group can also influence the probe's solubility and interaction with its environment, potentially offering advantages in specific applications.
While direct examples of 1-(2,5-dimethylphenyl)propan-1-amine being used for chemical probe development are not prominent in the literature, its potential is clear from a synthetic chemistry perspective. The following table illustrates hypothetical chemical probes that could be synthesized from this amine.
| Probe Type | Reporter/Reactive Group | Hypothetical Probe Structure | Potential Application (Non-biological) |
| Fluorescent Probe | Dansyl chloride | N-(1-(2,5-dimethylphenyl)propyl)-5-(dimethylamino)naphthalene-1-sulfonamide | Studying solvent polarity and viscosity |
| Photoaffinity Probe | 4-Benzoylbenzoic acid | 4-Benzoyl-N-(1-(2,5-dimethylphenyl)propyl)benzamide | Identifying binding partners on synthetic polymers |
| Spin-label Probe | 4-Isothiocyanato-TEMPO | 1-(1-(2,5-Dimethylphenyl)propyl)-3-(2,2,6,6-tetramethyl-1-oxylpiperidin-4-yl)thiourea | Probing local dynamics in materials via EPR spectroscopy |
These examples highlight the synthetic accessibility of diverse chemical probes starting from 1-(2,5-dimethylphenyl)propan-1-amine, underscoring its potential as a versatile intermediate in this area of research.
Precursors for Agrochemical Research (excluding specific product efficacy or safety)
In the field of agrochemical research, the discovery of novel active ingredients for herbicides, fungicides, and insecticides is a continuous effort. The synthesis of new chemical entities often relies on the use of versatile building blocks that can be readily modified to create a library of candidate compounds for screening. The structure of 1-(2,5-dimethylphenyl)propan-1-amine contains features that are present in some known agrochemicals, suggesting its potential as a precursor in this domain.
The primary amine functionality can be converted into a wide range of other functional groups, such as amides, ureas, thioureas, sulfonamides, and carbamates. These groups are frequently found in biologically active molecules used in agriculture. For example, the reaction of 1-(2,5-dimethylphenyl)propan-1-amine with a substituted benzoic acid could yield an amide, a class of compounds known to exhibit herbicidal activity. Similarly, its reaction with an isocyanate or isothiocyanate could lead to ureas and thioureas, respectively, which are also important scaffolds in agrochemical discovery.
The following table presents hypothetical agrochemical precursors that could be synthesized from 1-(2,5-dimethylphenyl)propan-1-amine.
| Precursor Class | Reactant | Hypothetical Precursor Structure | Potential Agrochemical Area |
| Amide | 2,4-Dichlorophenoxyacetyl chloride | 2-(2,4-Dichlorophenoxy)-N-(1-(2,5-dimethylphenyl)propyl)acetamide | Herbicides |
| Urea | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(1-(2,5-dimethylphenyl)propyl)urea | Herbicides, Insecticides |
| Thiourea | Phenyl isothiocyanate | 1-(1-(2,5-Dimethylphenyl)propyl)-3-phenylthiourea | Fungicides, Nematicides |
| Sulfonamide | p-Toluenesulfonyl chloride | N-(1-(2,5-Dimethylphenyl)propyl)-4-methylbenzenesulfonamide | Herbicides |
The synthesis of such derivatives from 1-(2,5-dimethylphenyl)propan-1-amine would be a straightforward approach to accessing novel chemical space in the ongoing search for new and effective agrochemical solutions.
Future Directions and Emerging Research Avenues for 1 2,5 Dimethylphenyl Propan 1 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of chiral amines, such as 1-(2,5-dimethylphenyl)propan-1-amine (B1519573), is a focal point of modern organic synthesis, with a strong emphasis on sustainability and efficiency. hims-biocat.eu Future research is poised to move beyond traditional methods towards more environmentally benign and atom-economical approaches.
A primary avenue of research lies in the advancement of biocatalytic methods. The use of enzymes like transaminases (TAs) offers a green alternative for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgrsc.org Immobilized whole-cell biocatalysts, for instance, have demonstrated high conversion rates and excellent enantioselectivity in the synthesis of related 1-phenylpropan-2-amine derivatives. rsc.org Future work could focus on engineering or discovering novel transaminases that are highly specific for 1-(2,5-dimethylphenyl)propan-1-one (B1273593), the corresponding ketone precursor. This would enable the direct and highly enantioselective production of 1-(2,5-dimethylphenyl)propan-1-amine.
Furthermore, chemoenzymatic cascade reactions present a promising strategy. These one-pot processes, which combine enzymatic reactions with chemical catalysis, can streamline synthetic sequences and reduce waste. acs.org For example, a cascade involving an initial metal-catalyzed reaction to form the ketone precursor, followed by a transaminase-mediated amination, could be a highly efficient route. researchgate.net
Heterogeneous catalysis is another key area for developing sustainable synthetic routes. rsc.org The use of solid-supported catalysts can simplify purification processes and allow for catalyst recycling. Research into developing novel heterogeneous catalysts for the reductive amination of 1-(2,5-dimethylphenyl)propan-1-one could lead to more scalable and cost-effective production methods.
Exploration of Underutilized Reactivity Profiles
The reactivity of 1-(2,5-dimethylphenyl)propan-1-amine is largely dictated by its primary amine and substituted phenyl ring. While standard amine chemistry is well-understood, there are several underutilized reactivity profiles that warrant further investigation.
The primary amine group is a versatile handle for a range of transformations. Beyond simple acylation or alkylation, its use in more complex, multicomponent reactions could lead to the rapid assembly of novel molecular scaffolds. For instance, its incorporation into isocyanide-based multicomponent reactions, such as the Ugi or Passerini reactions, could generate a diverse library of amide and ester derivatives with potential biological or material applications.
The chiral nature of 1-(2,5-dimethylphenyl)propan-1-amine makes it an interesting candidate as a chiral ligand or catalyst in asymmetric synthesis. nih.gov Future research could explore its coordination to various metal centers to create novel catalysts for reactions such as asymmetric hydrogenation, C-C bond formation, or oxidation reactions. acs.org
Furthermore, the strategic positioning of the methyl groups on the phenyl ring could influence the regioselectivity of electrophilic aromatic substitution reactions. A systematic study of reactions like nitration, halogenation, or Friedel-Crafts acylation could reveal interesting electronic and steric effects, providing access to a wider range of functionalized derivatives.
Advanced Computational Predictions for Materials Science and Organic Transformations
Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes. For 1-(2,5-dimethylphenyl)propan-1-amine, advanced computational modeling can guide research in several exciting directions.
In the realm of materials science, density functional theory (DFT) calculations can be employed to predict the electronic and structural properties of polymers or molecular crystals derived from this amine. nih.gov For example, by modeling the self-assembly of 1-(2,5-dimethylphenyl)propan-1-amine derivatives, researchers could predict their potential to form ordered structures with interesting optical or electronic properties. This predictive power can accelerate the discovery of new organic materials for applications in electronics or photonics.
For organic transformations, computational models can be used to understand reaction mechanisms and predict selectivity. For instance, docking simulations could predict how 1-(2,5-dimethylphenyl)propan-1-amine might bind to the active site of an enzyme or a chiral catalyst, providing insights that could guide the design of more efficient synthetic processes. biomolther.orgnih.gov Molecular dynamics simulations could also be used to study the conformational landscape of the molecule, which is crucial for understanding its role in stereoselective reactions. Such computational studies on related phenethylamine (B48288) derivatives have already been used to understand their interactions with biological targets. biomolther.orgkoreascience.kr
Integration into Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a rich field of exploration for 1-(2,5-dimethylphenyl)propan-1-amine. The presence of both a hydrogen bond donor (the amine group) and a hydrophobic aromatic ring provides the necessary features for participation in self-assembly processes. acs.org
Future research could investigate the ability of this amine and its derivatives to form well-defined supramolecular architectures such as gels, liquid crystals, or nanotubes. nih.gov For example, the introduction of long alkyl chains or other recognition motifs could lead to the formation of complex, self-assembled structures with emergent properties. The chirality of the molecule could also be exploited to induce the formation of helical or other chiral supramolecular structures, which can be studied using techniques like circular dichroism. acs.org
The amine group can also act as a recognition site for anionic guests, suggesting a potential role in the development of novel sensors or transport agents. The encapsulation of protonated amines within synthetic hosts has been shown to significantly alter their properties, and similar studies with 1-(2,5-dimethylphenyl)propan-1-amine could yield interesting results. princeton.edu
Role in Advanced Analytical Method Development
The development of robust analytical methods is crucial for the characterization and quality control of chiral compounds like 1-(2,5-dimethylphenyl)propan-1-amine. Future research in this area will likely focus on enhancing the efficiency and sensitivity of enantiomeric separation and analysis.
High-performance liquid chromatography (HPLC) using chiral stationary phases is a cornerstone of enantiomer separation, and the development of new chiral stationary phases tailored for phenethylamine derivatives could improve resolution and reduce analysis times. researchgate.netresearchgate.net Supercritical fluid chromatography (SFC) is another powerful technique that offers faster separations and is more environmentally friendly than traditional HPLC.
Capillary electrophoresis (CE) is also a valuable tool for chiral separations, often employing chiral selectors added to the background electrolyte. researchgate.net Research into new and more effective chiral selectors for the CE-based separation of 1-(2,5-dimethylphenyl)propan-1-amine enantiomers could lead to highly efficient analytical methods.
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents is another important technique for determining enantiomeric purity. nih.govlibretexts.org The development of new chiral reagents that induce larger chemical shift differences between the enantiomers of 1-(2,5-dimethylphenyl)propan-1-amine would be a valuable contribution to the field.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,5-dimethylphenyl)propan-1-amine?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination strategies. For example, 2,5-dimethylbenzaldehyde can undergo condensation with nitroethane to form a nitroalkene intermediate, which is reduced using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Subsequent acid treatment yields the hydrochloride salt for improved stability .
- Key Considerations : Reaction conditions (temperature, solvent polarity) significantly impact yield. Impurities from incomplete reduction or side reactions require purification via column chromatography or recrystallization .
Q. How is the structural characterization of 1-(2,5-dimethylphenyl)propan-1-amine performed?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the aromatic substitution pattern (e.g., methyl groups at 2- and 5-positions) and the propan-1-amine backbone. For example, the chiral center in enantiomers produces distinct splitting patterns in H NMR .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine absolute configuration, critical for chiral compounds .
- Mass Spectrometry : High-resolution MS validates molecular weight (177.29 g/mol) and fragmentation patterns .
Q. What are the preliminary biological activities reported for this compound?
- Methodological Answer : Early studies focus on enzyme inhibition assays (e.g., monoamine oxidases) and receptor-binding experiments. For example, enantiomers may show divergent binding affinities due to steric effects, requiring chiral HPLC to isolate pure (R)- and (S)-forms for testing .
- Data Interpretation : Activity discrepancies between studies often arise from differences in assay conditions (e.g., pH, co-solvents) or enantiomeric purity. Controls using racemic mixtures are essential for baseline comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities between enantiomers?
- Methodological Answer :
- Chiral Separation : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate enantiomers. Validate purity via circular dichroism (CD) or optical rotation measurements .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups on the phenyl ring) to isolate steric/electronic contributions. Computational docking (e.g., AutoDock) predicts binding modes to receptors .
- Meta-Analysis : Compare experimental protocols across studies (e.g., cell lines, assay endpoints) to identify confounding variables .
Q. What strategies optimize the enantioselective synthesis of 1-(2,5-dimethylphenyl)propan-1-amine?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during reductive amination to enhance enantiomeric excess (ee). Monitor ee via HPLC with chiral detectors .
- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture. Requires iterative optimization of reaction time and temperature .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) with LC-MS monitoring. Acidic conditions may protonate the amine, altering solubility and reactivity .
- Buffer Compatibility : Test phosphate vs. Tris buffers to identify degradation pathways (e.g., oxidation at the benzylic position) .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational molecular modeling results?
- Methodological Answer :
- Crystal Packing Effects : X-ray structures reflect intermolecular forces (e.g., hydrogen bonds) absent in gas-phase simulations. Compare with solution-state NMR to reconcile discrepancies .
- DFT Adjustments : Use dispersion-corrected density functional theory (DFT-D3) to account for van der Waals interactions in modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
